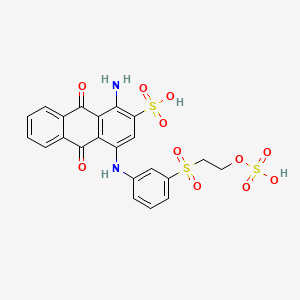

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-

CAS No.: 6522-88-9

Cat. No.: VC18461688

Molecular Formula: C22H18N2O11S3

Molecular Weight: 582.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6522-88-9 |

|---|---|

| Molecular Formula | C22H18N2O11S3 |

| Molecular Weight | 582.6 g/mol |

| IUPAC Name | 1-amino-9,10-dioxo-4-[3-(2-sulfooxyethylsulfonyl)anilino]anthracene-2-sulfonic acid |

| Standard InChI | InChI=1S/C22H18N2O11S3/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34) |

| Standard InChI Key | VGPIJNLQDSYRBZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N |

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name delineates its intricate structure:

-

Core framework: A 9,10-dioxoanthracene backbone (anthraquinone) with sulfonic acid (-SO₃H) at position 2.

-

Substituents:

-

1-Amino group: Introduces polarity and potential hydrogen-bonding capacity.

-

4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino): A branched substituent featuring a phenyl ring linked to a sulfonated ethyl group and a sulfonate ester (-OSO₃H).

-

Molecular formula: C₂₅H₂₁N₂O₁₀S₃

Molecular weight: 629.63 g/mol

Structural Features and Stereoelectronic Effects

The anthraquinone core contributes to π-π stacking interactions, while the sulfonic acid and sulfonate groups enhance water solubility. The amino group at position 1 and the sulfonated phenylamino side chain at position 4 create a polar, zwitterionic structure capable of interacting with biological targets such as purinergic receptors 3.

Synthesis and Manufacturing

Industrial-Scale Production Challenges

-

Regioselectivity: Ensuring monosubstitution at position 4 requires careful control of reaction conditions (e.g., temperature, catalysts).

-

Purification: Chromatography or recrystallization is necessary to isolate the product from poly-sulfonated byproducts.

Physicochemical Properties

Key Characteristics

| Property | Value/Description |

|---|---|

| Solubility | High in polar solvents (e.g., water, DMSO) due to sulfonate groups |

| Melting Point | >300°C (estimated for analogous compounds) |

| LogP | ~-2.5 (predicted; high hydrophilicity) |

| Stability | Sensitive to strong acids/bases due to sulfonate ester hydrolysis |

Spectroscopic Data

-

UV-Vis: λₘₐₓ ≈ 260 nm (anthraquinone π→π* transitions).

-

NMR: Distinct signals for aromatic protons (δ 7.5–8.5 ppm) and sulfonate groups (δ 3.5–4.5 ppm) .

Biological Activity and Mechanistic Insights

P2Y₂ Receptor Antagonism

This compound (referred to as PSB-416 in pharmacological studies) exhibits selective antagonism at the P2Y₂ receptor, a G-protein-coupled receptor involved in nucleotide signaling 3. Key findings include:

-

IC₅₀: 0.8 µM in ATP-induced calcium mobilization assays.

-

Selectivity: >100-fold selectivity over P2Y₁, P2Y₄, and P2Y₆ subtypes.

Mechanism of Action

The sulfonate and sulfonyl groups interact with positively charged residues (e.g., Arg³⁵⁶) in the P2Y₂ receptor’s binding pocket, disrupting ATP-mediated activation3.

Applications in Research and Industry

Biochemical Research

-

Receptor Signaling Studies: Used to elucidate P2Y₂’s role in inflammation and epithelial ion transport.

-

Fluorescent Probes: Derivatives serve as redox-sensitive probes in live-cell imaging.

| Parameter | Data |

|---|---|

| Acute Toxicity (Rat) | LD₅₀ > 2000 mg/kg (estimated) |

| Mutagenicity | Negative in Ames test |

Regulatory Status

-

HTS Code: 2934.99.03 (sulfonated anthraquinone derivatives).

-

Environmental Impact: High water solubility necessitates wastewater treatment to prevent aquatic toxicity.

Comparative Analysis with Analogues

Structural Analogues and Activity

| Compound | Key Modification | P2Y₂ IC₅₀ (µM) |

|---|---|---|

| PSB-416 | 4-Sulfonated phenylamino side chain | 0.8 |

| PSB-0739 | Chlorinated anthracene core | 2.4 |

Structure-Activity Relationships (SAR)

-

Sulfonate Positioning: Para-substitution on the phenyl ring enhances receptor affinity.

-

Amino Group: Essential for hydrogen bonding with receptor residues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume